![molecular formula C11H16N2O B11901299 (1-(Pyridin-3-yl)piperidin-2-yl)methanol](/img/structure/B11901299.png)
(1-(Pyridin-3-yl)piperidin-2-yl)methanol
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Overview
Description
(1-(Pyridin-3-yl)piperidin-2-yl)methanol: is an organic compound with the molecular formula C11H16N2O It is a heterocyclic compound containing both a pyridine ring and a piperidine ring, connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-yl)piperidin-2-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-3-yl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(1-(Pyridin-3-yl)piperidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (1-(Pyridin-3-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(Pyridin-3-yl)piperidin-4-yl)methanol: Similar structure but with the methanol group attached to a different position on the piperidine ring.
(1-(Pyridin-2-yl)piperidin-3-yl)methanol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
(1-(Pyridin-3-yl)piperidin-2-yl)methanol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the methanol group and the connectivity of the pyridine and piperidine rings can result in different properties compared to similar compounds .
Biological Activity
(1-(Pyridin-3-yl)piperidin-2-yl)methanol, also known as (1-(Pyridin-3-yl)piperidin-3-yl)methanol , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, antioxidant effects, and potential neuroprotective roles.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridine moiety and a hydroxymethyl group , with the molecular formula C11H16N2O and a molecular weight of approximately 192.26 g/mol. Its structural complexity allows for various chemical modifications, enhancing its potential pharmacological applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Piperidine derivatives are often noted for their effectiveness in combating infections, suggesting that this compound may share similar mechanisms of action.
2. Antioxidant Activity
The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. This antioxidant property is crucial for protecting cells from damage caused by reactive oxygen species.
3. Neuroprotective Effects
Several studies have explored the neuroprotective potential of this compound, particularly in relation to neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal health.
The biological activities of this compound can be attributed to several mechanisms:
- Nucleophilic Substitutions : The piperidine and pyridine rings can participate in various nucleophilic reactions, which are essential for metabolic pathways.
- Oxidation-Reduction Processes : The hydroxymethyl group may undergo oxidation to form carbonyl compounds, contributing to its biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(1-(Pyridin-4-yl)piperidin-4-yl)methanol | Similar structure with different substitution | Potentially similar pharmacological effects |
(1-(Pyridin-2-yl)methylpiperidin | Different position of the pyridine ring | Varies; less complex |
4-Piperidinemethanol | Lacks the pyridine ring | Limited biological activity |
The dual-ring structure of this compound enhances its binding affinity and selectivity towards specific biological targets compared to simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its applicability in treating neurodegenerative disorders.
- Antioxidant Properties : Experimental assays revealed that this compound significantly reduced lipid peroxidation levels in cellular models, reinforcing its role as an antioxidant agent .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8,11,14H,1-2,4,7,9H2 |
InChI Key |
CZIYNEQPVGDEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CN=CC=C2 |
Origin of Product |
United States |
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